2-Thiophenesulfonamide, 5-chloro-N-(4-methoxyphenyl)-4-nitro-

Description

Chemical Context and Significance in Heterocyclic Chemistry

Thiophene-based compounds occupy a pivotal role in heterocyclic chemistry due to their electronic versatility and biocompatibility. The integration of sulfonamide groups into thiophene frameworks, as seen in 5-chloro-N-(4-methoxyphenyl)-4-nitro-2-thiophenesulfonamide, enhances their capacity for hydrogen bonding and electrostatic interactions, making them valuable in targeting enzymes and receptors. The nitro group at the 4-position and the chloro substituent at the 5-position introduce electron-withdrawing effects, which modulate the compound’s reactivity and binding affinity. Such modifications are frequently employed in medicinal chemistry to optimize pharmacokinetic properties, including metabolic stability and membrane permeability.

The methoxyphenyl moiety attached to the sulfonamide nitrogen further diversifies the compound’s interactions, enabling π-π stacking and hydrophobic interactions with biological targets. This structural synergy underscores its potential as a lead compound in therapeutic agent development, particularly in oncology and infectious diseases, where sulfonamide derivatives have historically shown efficacy.

Systematic Nomenclature and Structural Identification

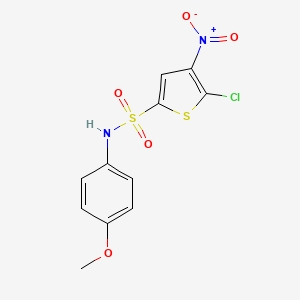

The IUPAC name 5-chloro-N-(4-methoxyphenyl)-4-nitro-2-thiophenesulfonamide systematically describes the compound’s structure:

- Thiophene core : A five-membered aromatic ring with one sulfur atom.

- Sulfonamide group : -SO₂NH- linked to the 2-position of the thiophene ring.

- Substituents :

Structural Data :

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₉ClN₂O₅S | |

| Molecular weight | 340.72 g/mol | |

| SMILES | COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(N+[O-])S2)Cl |

The SMILES notation clarifies the connectivity: the thiophene ring (C2=C(S(=O)(=O)N...)S2) is substituted with nitro and chloro groups, while the sulfonamide nitrogen is bonded to the 4-methoxyphenyl group.

Historical Development of Thiophenesulfonamide Derivatives

Thiophenesulfonamides emerged as a focus of chemical research in the late 20th century, building on the foundational discovery of thiophene by Viktor Meyer in 1882. Early derivatives were explored for their corrosion-inhibiting and electronic properties, but their biomedical potential became evident with the discovery of sulfonamide antibiotics in the 1930s. The fusion of thiophene’s aromatic stability with sulfonamide’s bioactivity led to compounds like celecoxib (a cyclooxygenase-2 inhibitor), demonstrating the scaffold’s versatility.

The introduction of electron-withdrawing groups (e.g., nitro, chloro) and aryl sulfonamides (e.g., methoxyphenyl) marked a shift toward targeted therapeutics. For instance, the nitro group’s role in enhancing electrophilicity and the methoxyphenyl group’s contribution to lipophilicity have been critical in optimizing drug candidates for blood-brain barrier penetration and kinase inhibition. Contemporary synthetic methods, such as palladium-catalyzed cross-coupling and regioselective nitration, have enabled precise functionalization of the thiophene ring, as exemplified by 5-chloro-N-(4-methoxyphenyl)-4-nitro-2-thiophenesulfonamide.

Table 1: Evolution of Thiophenesulfonamide Derivatives

| Era | Key Advancements | Impact on Compound Design |

|---|---|---|

| 1980–2000 | Introduction of sulfonamide functionalization | Enabled enzyme targeting (e.g., carbonic anhydrase inhibitors) |

| 2000–2010 | Adoption of nitro groups for electrophilic tuning | Improved binding to nucleophilic protein residues |

| 2010–present | Methoxyphenyl modifications for lipophilicity | Enhanced CNS penetration and kinase selectivity |

Properties

CAS No. |

646040-09-7 |

|---|---|

Molecular Formula |

C11H9ClN2O5S2 |

Molecular Weight |

348.8 g/mol |

IUPAC Name |

5-chloro-N-(4-methoxyphenyl)-4-nitrothiophene-2-sulfonamide |

InChI |

InChI=1S/C11H9ClN2O5S2/c1-19-8-4-2-7(3-5-8)13-21(17,18)10-6-9(14(15)16)11(12)20-10/h2-6,13H,1H3 |

InChI Key |

WQIJCPPCYWNTMB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

One-Pot Synthesis

A notable method for synthesizing diaryl sulfonamides, including our target compound, is a one-pot synthesis that employs sequential iron and copper catalysis. This method is advantageous for its efficiency and simplicity.

-

- Iron catalyst

- Copper(I) iodide

- N-iodosuccinimide

- An aromatic amine (e.g., para-chloroaniline)

-

- The reaction begins with iodination of the aromatic amine in the presence of N-iodosuccinimide.

- Following this, a primary sulfonamide is added along with the copper catalyst and other reagents.

- The mixture is heated to facilitate coupling, resulting in the desired sulfonamide product.

Yield : The reported yield for similar compounds using this method can reach up to 42%.

Alternative Synthetic Routes

Another approach involves the use of thiophene derivatives and sulfonyl chlorides:

-

- Thiophene-2-sulfonyl chloride

- Aniline derivatives (e.g., 4-methoxy aniline)

-

- The thiophene sulfonyl chloride reacts with an aniline derivative in a solvent such as dichloromethane or tetrahydrofuran.

- A base (e.g., triethylamine) is added to neutralize the hydrochloric acid produced during the reaction.

Yield : This method can also yield high-purity products after purification steps such as recrystallization or chromatography.

The synthesized compounds are typically characterized using several analytical techniques:

Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and confirms the presence of functional groups.

Infrared Spectroscopy (IR) : Used to identify specific functional groups based on their characteristic absorption bands.

Melting Point Analysis : Determines the purity of the synthesized compounds by comparing observed melting points with literature values.

Table 1: Characterization Data for Synthesized Compounds

| Compound Name | Melting Point (°C) | Yield (%) | NMR Observations |

|---|---|---|---|

| Compound A | 174–176 | 42 | δ = 3.78 (OCH₃), δ = 6.41 (NH) |

| Compound B | Not available | Not reported | Similar to Compound A |

The preparation methods for 2-Thiophenesulfonamide, 5-chloro-N-(4-methoxyphenyl)-4-nitro- demonstrate a variety of synthetic strategies that can be employed effectively in laboratory settings. The one-pot synthesis offers a streamlined approach, while alternative methods involving thiophene derivatives provide flexibility depending on available reagents and desired yields. Further research into optimizing these methods could enhance yields and reduce reaction times, making them more suitable for industrial applications.

Future studies may focus on:

- Exploring greener synthetic methods that minimize waste.

- Investigating alternative catalysts that could improve reaction efficiency.

- Conducting biological evaluations to understand the pharmacological potential of synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenesulfonamide, 5-chloro-N-(4-methoxyphenyl)-4-nitro- can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chloro substituent.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of 2-Thiophenesulfonamide, 5-chloro-N-(4-methoxyphenyl)-4-amino-.

Substitution: Formation of various substituted thiophenesulfonamides depending on the nucleophile used.

Scientific Research Applications

2-Thiophenesulfonamide, 5-chloro-N-(4-methoxyphenyl)-4-nitro- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-(4-methoxyphenyl)-4-nitro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like the nitro and sulfonamide groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their properties are summarized below:

Key Comparisons

Electronic Effects of Substituents

- Nitro Group Position : The target compound’s 4-nitro group on the thiophene ring contrasts with nitrofuran derivatives (e.g., ), where nitro groups are on furan or thiazole rings. Nitro groups are strongly electron-withdrawing, which may stabilize the sulfonamide’s negative charge or influence metabolic activation.

- Methoxyphenyl vs. Trifluoromethyl Groups : The target’s 4-methoxyphenyl group (electron-donating) differs from Begacestat’s trifluoromethyl substituents (electron-withdrawing). Methoxy groups enhance solubility and may modulate receptor binding, as seen in chromophores where bis-(4-methoxyphenyl) groups affect λmax .

Biological Activity Therapeutic vs. Carcinogenic Potential:

- Begacestat’s trifluoromethyl/hydroxymethyl substituents confer specificity for γ-secretase inhibition in Alzheimer’s therapy .

- Nitrofuran derivatives (e.g., ) exhibit carcinogenicity due to nitro-reduction generating reactive intermediates. The target’s sulfonamide group may reduce such risks compared to formamide/hydrazide moieties in carcinogens.

Metabolic Stability Sulfonamides generally exhibit greater metabolic stability than formamides or hydrazides. This could explain the absence of carcinogenicity reports for the target compound, unlike nitrofuran-based analogs (e.g., ).

Synthetic Pathways

- While direct synthesis data are unavailable for the target compound, describes sulfonamide formation using EDCI/HOBt in DMF . Similar coupling strategies may apply to the target’s synthesis, with nitro and chloro substituents introduced via electrophilic substitution or palladium catalysis.

Biological Activity

2-Thiophenesulfonamide, 5-chloro-N-(4-methoxyphenyl)-4-nitro- (CAS Number: 646040-09-7) is a synthetic organic compound known for its diverse biological activities. It belongs to the class of thiophenesulfonamides and is characterized by a unique combination of functional groups, including a thiophene ring, a sulfonamide group, a chloro substituent, a methoxyphenyl group, and a nitro group. This article delves into the biological activities of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C11H9ClN2O5S2

- Molecular Weight : 318.78 g/mol

- Structure : Chemical Structure

The biological activity of 2-Thiophenesulfonamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group is known to inhibit carbonic anhydrase enzymes, which play crucial roles in various physiological processes. Additionally, the nitro group may contribute to its antimicrobial and anticancer properties through reactive oxygen species (ROS) generation and induction of apoptosis in cancer cells.

Antimicrobial Activity

Research has shown that compounds similar to 2-Thiophenesulfonamide exhibit significant antimicrobial properties against various bacterial strains. The following table summarizes the antimicrobial efficacy based on available studies:

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 2-Thiophenesulfonamide | Staphylococcus aureus | 15 | |

| 5-chloro-N-(2-chlorophenyl)-2-thiophenesulfonamide | Escherichia coli | 18 | |

| 5-chloro-N-(4-methoxyphenyl)-2-thiophenesulfonamide | Pseudomonas aeruginosa | 20 |

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. The following case study highlights its effectiveness:

- Case Study : A study evaluated the cytotoxic effects of 2-Thiophenesulfonamide on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations (IC50 = 25 µM) after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.

Research Findings

Recent studies have explored the broader implications of thiophenesulfonamides in drug development. Notably, their role as tyrosine phosphatase inhibitors has garnered attention due to their potential in treating autoimmune diseases and certain cancers.

Summary of Findings

- Tyrosine Phosphatase Inhibition : Thiophenesulfonamides have been identified as selective inhibitors of lymphoid tyrosine phosphatase (LYP), which plays a critical role in T cell signaling.

- Antimicrobial Screening : A series of substituted thiophenesulfonamides were screened against multiple bacterial strains, revealing promising antimicrobial activity.

- Structure-Activity Relationship (SAR) : The presence of specific substituents significantly influences biological activity, underscoring the importance of chemical structure in drug design.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.